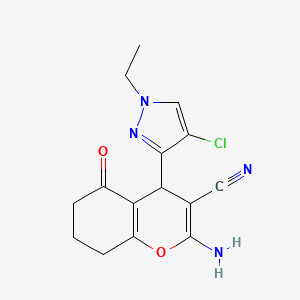![molecular formula C20H26N2O4S B10923976 N-[3-(morpholin-4-yl)propyl]-3-(naphthalen-2-ylsulfonyl)propanamide](/img/structure/B10923976.png)
N-[3-(morpholin-4-yl)propyl]-3-(naphthalen-2-ylsulfonyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-(3-MORPHOLINOPROPYL)-3-(2-NAPHTHYLSULFONYL)PROPANAMIDE is a synthetic organic compound that features a morpholine ring, a naphthylsulfonyl group, and a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-MORPHOLINOPROPYL)-3-(2-NAPHTHYLSULFONYL)PROPANAMIDE typically involves the following steps:
Formation of the Morpholine Derivative: This can be achieved by reacting morpholine with a suitable alkylating agent to introduce the propyl group.
Introduction of the Naphthylsulfonyl Group: This step involves sulfonylation of the naphthalene ring, which can be done using sulfonyl chlorides in the presence of a base.
Amide Bond Formation: The final step involves coupling the morpholine derivative with the naphthylsulfonyl compound using amide bond formation techniques, such as using carbodiimides or other coupling reagents.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry practices.
Chemical Reactions Analysis
Types of Reactions
N~1~-(3-MORPHOLINOPROPYL)-3-(2-NAPHTHYLSULFONYL)PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the sulfonyl group or the amide bond, depending on the reagents used.
Substitution: The aromatic naphthyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like nitric acid for nitration or halogens for halogenation.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: As a probe to study enzyme activity or receptor binding.
Medicine: Potential therapeutic applications as enzyme inhibitors or receptor modulators.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N1-(3-MORPHOLINOPROPYL)-3-(2-NAPHTHYLSULFONYL)PROPANAMIDE would depend on its specific target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. If it is a receptor modulator, it might interact with the receptor to alter its conformation and activity.
Comparison with Similar Compounds
Similar Compounds
N~1~-(3-MORPHOLINOPROPYL)-3-(2-NAPHTHYLSULFONYL)BUTANAMIDE: Similar structure but with a butanamide backbone.
N~1~-(3-MORPHOLINOPROPYL)-3-(2-NAPHTHYLSULFONYL)ETHANAMIDE: Similar structure but with an ethanamide backbone.
Uniqueness
N~1~-(3-MORPHOLINOPROPYL)-3-(2-NAPHTHYLSULFONYL)PROPANAMIDE is unique due to its specific combination of functional groups, which can confer unique chemical and biological properties. Its morpholine ring can enhance solubility and bioavailability, while the naphthylsulfonyl group can provide specific interactions with biological targets.
Properties
Molecular Formula |
C20H26N2O4S |
|---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
N-(3-morpholin-4-ylpropyl)-3-naphthalen-2-ylsulfonylpropanamide |
InChI |
InChI=1S/C20H26N2O4S/c23-20(21-9-3-10-22-11-13-26-14-12-22)8-15-27(24,25)19-7-6-17-4-1-2-5-18(17)16-19/h1-2,4-7,16H,3,8-15H2,(H,21,23) |
InChI Key |
FPOJTVUCOMHDEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCCNC(=O)CCS(=O)(=O)C2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(4-chlorophenyl)-N-[2-methyl-3-(5-methyl-1H-pyrazol-1-yl)propyl][1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B10923907.png)
![N-(2,4-difluorophenyl)-1-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10923920.png)
![4-(difluoromethyl)-7-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-2-(2-methylpropyl)-2,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B10923922.png)
![6-cyclopropyl-N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10923928.png)
![3-[1-(4-Nitrophenyl)-5-(1,3,5-trimethyl-1H-pyrazol-4-YL)-4,5-dihydro-1H-pyrazol-3-YL]phenol](/img/structure/B10923934.png)
![(2E)-3-(1-methyl-1H-pyrazol-3-yl)-1-[4-(1H-pyrrol-1-yl)phenyl]prop-2-en-1-one](/img/structure/B10923937.png)
![1-{3-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-3-(tetrahydrofuran-2-ylmethyl)thiourea](/img/structure/B10923941.png)
![6-(4-fluorophenyl)-3-methyl-N-(1-phenylethyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10923954.png)

![methyl 1-{[(4-{[(E)-(1,3-dimethyl-1H-pyrazol-5-yl)methylidene]amino}-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1H-pyrazole-3-carboxylate](/img/structure/B10923964.png)
![5-[1-(4-bromo-1H-pyrazol-1-yl)propan-2-yl]-4-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B10923968.png)
![6-cyclopropyl-3-methyl-N-(3-methyl-1,2-oxazol-5-yl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10923969.png)
![2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B10923986.png)
![4-({[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)benzoic acid](/img/structure/B10923988.png)
